Home > Products > Screening Compounds P122080 > Hirudin (54-65) (desulfated)
Hirudin (54-65) (desulfated) -

Hirudin (54-65) (desulfated)

Catalog Number: EVT-354715
CAS Number:
Molecular Formula: C66H93N13O25
Molecular Weight: 1468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hirudin, a natural polypeptide found in the saliva of the medicinal leech Hirudo medicinalis, is a potent inhibitor of alpha-thrombin, an enzyme involved in blood coagulation. This 65-residue polypeptide has garnered significant interest due to its potential as an antithrombotic agent. The desulfated form of hirudin, particularly the COOH-terminal domain, has been studied extensively for its therapeutic applications and mechanisms of action12345678.

Applications in Various Fields

Antithrombotic Therapy: Hirudin and its derivatives have been shown to be effective in preventing thrombus formation in animal models, with recombinant hirudin displaying similar structure and biological function to the natural form. The antithrombotic activity of hirudin derivatives, which have a lower bleeding risk, is of particular interest for clinical applications357.

Cardiovascular Interventions: The endothelium-dependent relaxant effect of desulfated hirugen on pulmonary arteries indicates a potential role in treating pulmonary hypertension or as an adjunct in cardiovascular procedures where control of vascular tone is crucial4.

Pharmacological Research: Bifunctional thrombin inhibitors based on the sequence of hirudin have been designed to enhance potency by targeting both the catalytic site and the auxiliary exosite of thrombin. These inhibitors could lead to the development of more effective anticoagulants6.

Wound Healing and Anti-fibrosis: Hirudin has been reported to have wound repair effects and anti-fibrosis effects, which could be beneficial in the treatment of chronic wounds and fibrotic diseases7.

Oncology: The anti-tumor effects of hirudin suggest a possible role in cancer therapy, although the mechanisms and clinical applications require further investigation7.

Metabolic Disorders: Hirudin's effects on diabetic complications and anti-hyperuricemia indicate potential applications in managing metabolic disorders7.

Neurology: The effects of hirudin on cerebral hemorrhage could open new avenues for the treatment of stroke and related conditions7.

Future Directions

Structure-Activity Relationship Studies:

Further research on Hirudin (54-65) (desulfated) could focus on exploring the structure-activity relationships within the peptide sequence. [, , , ] By systematically modifying specific amino acid residues and analyzing their impact on thrombin binding and activity, researchers can gain a deeper understanding of the key structural determinants for this interaction. [, , , ]

Development of Peptide-Based Therapeutics:

The use of Hirudin (54-65) (desulfated) as a template for designing novel peptide-based therapeutics holds promise for treating thrombotic disorders. [, , , ] Further research can focus on optimizing the peptide's stability, bioavailability, and efficacy in vivo, potentially leading to the development of new anticoagulant drugs with improved safety and efficacy profiles. [, , , ]

While Hirudin (54-65) (desulfated) has been primarily studied in the context of blood coagulation, thrombin is known to play a role in other biological processes, such as inflammation and cancer metastasis. [] Future research could explore the use of this peptide to investigate thrombin's involvement in these processes and to identify potential therapeutic targets.

Hirudin (54-65)

  • Relevance: Hirudin (54-65) is a sulfated analog of Hirudin (54-65) (desulfated). The key structural difference between these two peptides is the presence of a sulfate group on the tyrosine residue at position 63 in Hirudin (54-65). This sulfation enhances the binding affinity of the peptide for thrombin, resulting in increased potency as a thrombin inhibitor compared to the desulfated form [, , ].

[E61Y,E62Y]HV-1-(54-65)

  • Relevance: This compound is structurally related to Hirudin (54-65) (desulfated) through modifications in the amino acid sequence of the Hirudin (54-65) parent peptide. The substitutions of glutamic acid residues with tyrosine residues at positions 61 and 62 aim to investigate the role of specific amino acids in thrombin binding and inhibitory activity [].

[E62Y]HV-1-(54-65)

  • Relevance: Similar to [E61Y,E62Y]HV-1-(54-65), this analog is structurally related to Hirudin (54-65) (desulfated) through modifications within the Hirudin (54-65) sequence. The substitution at position 62 in this analog helps researchers understand the contribution of specific amino acids to the interaction with thrombin and the resulting inhibitory effects [].

Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (12-mer [54-65])

  • Relevance: As a truncated analog of Hirudin (54-65), 12-mer [54-65] shares a significant portion of its structure with Hirudin (54-65) (desulfated). Studying truncated analogs helps delineate the minimal sequence within Hirudin (54-65) required for thrombin binding and inhibitory activity [].

Thr-Pro-Lys-Pro-Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (21-mer [45-65])

  • Relevance: Similar to 12-mer [54-65], this extended analog helps investigate the impact of additional amino acids flanking the core Hirudin (54-65) sequence on thrombin binding and inhibitory activity in relation to Hirudin (54-65) (desulfated) [].

NF-22

  • Relevance: NF-22 is structurally related to Hirudin (54-65) (desulfated) as it incorporates the key binding residues found in the C-terminal region of hirudin. The presence of two O-sulfated tyrosine residues in NF-22 further enhances its antithrombin activity compared to the desulfated form [].
  • Relevance: This compound is structurally related to Hirudin (54-65) (desulfated) because it includes the hirudin55-65 fragment, which is directly derived from Hirudin (54-65) (desulfated), as its fibrinogen-recognition exosite binding component [].
  • Relevance: This compound is considered structurally related to Hirudin (54-65) (desulfated) for the same reason as the dansyl-containing analog—the inclusion of the hirudin55-65 fragment derived from Hirudin (54-65) (desulfated) as a key structural and functional element [].
  • Relevance: As with the previous two analogs, this compound is structurally related to Hirudin (54-65) (desulfated) due to the presence of the hirudin55-65 fragment, a direct derivative of Hirudin (54-65) (desulfated), as part of its structure [].
  • Relevance: The rationale for considering this compound structurally related to Hirudin (54-65) (desulfated) remains the same—the incorporation of the hirudin55-65 fragment derived from Hirudin (54-65) (desulfated) as an essential part of its structure [].
  • Relevance: These compounds are structurally related to Hirudin (54-65) (desulfated) because they are designed to mimic the binding mode of hirudin. They incorporate a significant portion of the C-terminal sequence of Hirudin (54-65) (desulfated), with variations at the Xaa position to explore the importance of the IleH59 side chain for thrombin binding [].
Source and Classification

Hirudin is classified as a polypeptide and is primarily sourced from the saliva of Hirudo medicinalis. The desulfated variant specifically refers to the modification where sulfate groups are removed from the tyrosine residue at position 63. This modification can significantly influence the peptide's biological activity and interactions with target proteins such as thrombin. Hirudin (54-65) is often studied for its potential therapeutic applications in anticoagulation therapies.

Synthesis Analysis

The synthesis of Hirudin (54-65) (desulfated) can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and chemical synthesis techniques.

  1. Solid-Phase Peptide Synthesis:
    • This method involves sequentially adding protected amino acids to a resin-bound growing peptide chain.
    • The Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed, allowing for selective deprotection and coupling of amino acids.
    • After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC).
  2. Chemical Modification:
    • Following synthesis, desulfation can be performed using various chemical reagents such as sodium hydroxide or by enzymatic methods that selectively remove sulfate groups from the tyrosine residue .
  3. Yield and Purity:
    • The yield of synthesized peptides can vary based on the specific conditions used during SPPS, often requiring optimization of reaction times and temperatures to maximize purity and activity .
Molecular Structure Analysis

The molecular structure of Hirudin (54-65) consists of a sequence of twelve amino acids with specific folding patterns influenced by disulfide bonds and hydrophilic/hydrophobic interactions.

  • Amino Acid Sequence: The sequence includes critical residues that contribute to its binding affinity for thrombin.
  • Disulfide Bonds: Although this fragment does not contain all disulfide bonds present in full-length hirudin, it retains structural features essential for biological activity.
  • Conformation: The peptide adopts a compact structure stabilized by hydrogen bonding and hydrophobic interactions, which are critical for its interaction with thrombin .
Chemical Reactions Analysis

Hirudin (54-65) (desulfated) undergoes various chemical reactions relevant to its function:

  1. Binding to Thrombin:
    • The primary reaction of interest is the binding of Hirudin (54-65) to thrombin, which involves electrostatic interactions and hydrogen bonding between the peptide and enzyme.
    • The desulfation alters these interactions, potentially affecting binding affinity and specificity.
  2. Post-Translational Modifications:
    • Other modifications such as sulfation or phosphorylation can be introduced post-synthesis to study their effects on activity .
  3. Stability Studies:
    • Stability under various pH conditions and temperatures has been assessed to understand the robustness of the peptide in physiological conditions .
Mechanism of Action

The mechanism by which Hirudin (54-65) exerts its anticoagulant effects primarily involves:

  1. Thrombin Inhibition:
    • Hirudin binds specifically to thrombin's active site as well as exosite regions, blocking substrate access and preventing clot formation.
    • The desulfated variant may exhibit altered kinetics compared to its sulfated counterpart due to changes in charge distribution affecting binding dynamics .
  2. Endothelial Interaction:
    • Studies have shown that Hirudin fragments can induce endothelium-dependent responses, suggesting roles beyond direct thrombin inhibition .
Physical and Chemical Properties Analysis

Hirudin (54-65) (desulfated) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,400 Da.
  • Solubility: Highly soluble in aqueous buffers due to its polar amino acid composition.
  • Stability: Stable at extreme pH levels and temperatures but sensitive to proteolytic degradation .
  • Purity Assessment: Typically evaluated using HPLC, with high purity (>95%) being crucial for biological assays.
Applications

The scientific applications of Hirudin (54-65) (desulfated) include:

  1. Anticoagulant Therapy:
    • Used as an alternative to traditional anticoagulants like heparin in clinical settings due to its specific action on thrombin without affecting other coagulation factors.
  2. Research Tool:
    • Employed in biochemical studies to elucidate mechanisms of blood coagulation and thrombosis.
    • Useful in developing new anticoagulant drugs by modifying its structure for enhanced efficacy or reduced side effects .
  3. Diagnostics:
    • Potential use in assays designed to measure thrombin activity or in screening for new anticoagulant compounds.

Properties

Product Name

Hirudin (54-65) (desulfated)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H93N13O25

Molecular Weight

1468.5 g/mol

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.